5-Hydroxy Propafenone Hydrochloride-d5
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Overview
Description
5-Hydroxy Propafenone Hydrochloride-d5 is a deuterium-labeled derivative of 5-Hydroxy Propafenone. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C21H23D5ClNO4, and it has a molecular weight of 398.94 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Propafenone Hydrochloride-d5 involves the incorporation of deuterium atoms into the 5-Hydroxy Propafenone molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy Propafenone Hydrochloride-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups .
Scientific Research Applications
5-Hydroxy Propafenone Hydrochloride-d5 is widely used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification and identification of propafenone and its metabolites
Biology: The compound is used in studies involving the metabolism and pharmacokinetics of propafenone, providing insights into its biological effects
Medicine: Research involving this compound helps in understanding the drug’s mechanism of action and its potential therapeutic applications
Industry: The compound is used in the development and testing of new pharmaceuticals, ensuring the accuracy and reliability of analytical methods
Mechanism of Action
The mechanism of action of 5-Hydroxy Propafenone Hydrochloride-d5 is similar to that of propafenone. It acts as a Class 1C antiarrhythmic agent, blocking the fast inward sodium current in cardiac tissues. This action stabilizes myocardial membranes and reduces the upstroke velocity of the monophasic action potential. The compound also exhibits weak beta-blocking activity and a minor calcium-channel-blocking effect .
Comparison with Similar Compounds
Similar Compounds
Propafenone: The parent compound, used as an antiarrhythmic agent.
N-Despropylpropafenone: A metabolite of propafenone with antiarrhythmic activity.
5-Hydroxy Propafenone: The non-deuterated analog of 5-Hydroxy Propafenone Hydrochloride-d5
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise quantification in analytical studies. This makes it a valuable tool in pharmacokinetic and metabolic research .
Properties
Molecular Formula |
C21H28ClNO4 |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i3D,4D,5D,6D,7D; |
InChI Key |
FAYLNKVZLXBDBE-BQAHAFBHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)C2=C(C=CC(=C2)O)OCC(CNCCC)O)[2H])[2H].Cl |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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